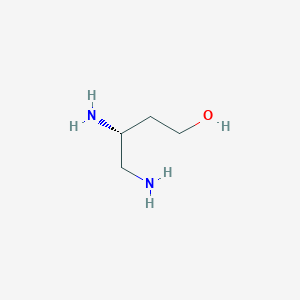

(3R)-3,4-diaminobutan-1-ol

Description

Significance of Chirality in Chemical Synthesis and Materials Science

Chirality, a geometric property where a molecule is non-superimposable on its mirror image, is a fundamental concept in science. americanelements.com These mirror-image isomers, known as enantiomers, can possess identical physical properties in an achiral environment but often exhibit profoundly different biological activities and interactions. americanelements.comgoogle.com This distinction is critical in drug design, as frequently only one enantiomer of a chiral drug provides the desired therapeutic effect, while the other may be inactive or even cause adverse effects. cymitquimica.comgoogle.com The U.S. Food and Drug Administration (FDA) issued guidelines in 1992 emphasizing the need to understand the stereochemistry of chiral compounds early in drug development. google.com

Beyond pharmaceuticals, chirality is crucial in materials science for creating advanced materials with unique optical, electronic, and mechanical properties. americanelements.com Chiral molecules are integral to the development of liquid crystals, polymers, and chiral catalysts. cymitquimica.comresearchgate.net These catalysts are vital for asymmetric synthesis, enabling the selective production of a single enantiomer of a desired compound, which is a key goal in the synthesis of pharmaceuticals and fine chemicals. cymitquimica.com

The Unique Architectural Features and Synthetic Utility of Amino Alcohols

Chiral amino alcohols are organic compounds containing both an amino group and a hydroxyl group. Their value in synthesis stems from this bifunctionality, allowing for a wide range of chemical transformations. bldpharm.com They are extensively used as chiral auxiliaries, ligands for metal catalysts, and as key structural motifs in biologically active molecules. fluorochem.co.uk As chiral auxiliaries, they can be temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction, after which they can be removed.

The 1,2-amino alcohol framework is a particularly privileged scaffold in many pharmaceutical compounds and serves as a precursor for various heterocyclic systems. accelachem.com Furthermore, vicinal diamines, which possess two amino groups on adjacent carbon atoms, are another important structural motif found in many biologically active compounds and are valuable building blocks in organic synthesis. chemchart.comicm.edu.pl The combination of these features, as seen in vicinal diamino alcohols, provides a rich platform for creating complex molecular architectures. The development of synthetic methods, such as the hydroamination of allyl amines, continues to provide efficient routes to these valuable structures. chemicalbook.com

Overview of (3R)-3,4-Diaminobutan-1-ol: Structural Context and Research Prominence

This compound is a chiral organic compound that embodies the key features of both a vicinal diamine and an amino alcohol. Its structure consists of a four-carbon chain with a hydroxyl group at position 1, and two amino groups at positions 3 and 4. The "(3R)" designation specifies the stereochemistry at the chiral center located at the third carbon atom.

This molecule's research prominence stems from its utility as a specialized chiral building block. The presence of three distinct functional groups—a primary alcohol and two primary amines—at specific stereochemical and regiochemical positions makes it a valuable precursor for the synthesis of more complex chiral molecules, including heterocyclic compounds and macrocycles for medicinal chemistry research. mdpi.com While extensive dedicated studies on this compound are not widely published, its availability from suppliers of fine chemicals indicates its role as a tool for chemists engaged in asymmetric synthesis and drug discovery. cymitquimica.comfluorochem.co.uk The dual amino groups offer two nucleophilic sites for reactions, a feature that distinguishes it from simpler amino alcohols.

Below are the key physicochemical properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₄H₁₂N₂O |

| Molecular Weight | 104.15 g/mol |

| CAS Number | 1334160-88-1 |

| Canonical SMILES | NCC@HCCO |

(Data sourced from references cymitquimica.comfluorochem.co.uk)

The dihydrochloride (B599025) salt of this compound, this compound dihydrochloride, is also a common form in which this reagent is supplied. americanelements.com

| Property | Value |

| IUPAC Name | This compound;dihydrochloride |

| Molecular Formula | C₄H₁₄Cl₂N₂O |

| Molecular Weight | 177.07 g/mol |

| CAS Number | 1807941-80-5 |

(Data sourced from reference americanelements.com)

The structural arrangement of this compound makes it a compelling scaffold for constructing molecules with potential applications in catalysis and as pharmacologically active agents.

Structure

3D Structure

Properties

IUPAC Name |

(3R)-3,4-diaminobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2O/c5-3-4(6)1-2-7/h4,7H,1-3,5-6H2/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIYMETYMVDXKRR-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(CN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CO)[C@H](CN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901311005 | |

| Record name | (3R)-3,4-Diamino-1-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901311005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334160-88-1 | |

| Record name | (3R)-3,4-Diamino-1-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1334160-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-3,4-Diamino-1-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901311005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for the Enantioselective Preparation of 3r 3,4 Diaminobutan 1 Ol

Chemoenzymatic and Biocatalytic Approaches

Biocatalysis has emerged as a powerful and sustainable alternative to conventional chemical methods for the synthesis of chiral compounds. mdpi.comwiley.com The high selectivity and mild operating conditions of enzymes offer significant advantages in the preparation of enantiomerically pure amines and amino alcohols. wiley.com

Exploiting Transaminase Enzymes for Chiral Amine Synthesis

Transaminases (TAs), particularly ω-transaminases (ω-TAs), are pyridoxal-5'-phosphate (PLP) dependent enzymes that catalyze the transfer of an amino group from a donor to a ketone or aldehyde acceptor. rsc.orgmdpi.com Their excellent stereoselectivity makes them ideal for the asymmetric synthesis of chiral amines. mdpi.com The application of (R)-selective transaminases has shown promise for the synthesis of chiral amines, which are crucial building blocks for various small-molecule drugs. nih.govdntb.gov.ua

A direct biocatalytic route to enantiomerically pure (R)-3-aminobutan-1-ol involves the treatment of 4-hydroxybutan-2-one with an (R)-selective transaminase enzyme in the presence of an amino donor. google.com Isopropylamine is a commonly used amino donor, which is converted to acetone (B3395972) as a byproduct. google.com The reaction is dependent on the cofactor pyridoxal-phosphate (PLP). rsc.orggoogle.com

To enhance the efficiency and substrate scope of transaminases, protein engineering techniques have been employed. mdpi.com For instance, a potential (R)-selective transaminase from Fodinicurvata sediminis (FsTA) was identified and engineered to improve its catalytic efficiency towards challenging substrates like 4-hydroxy-2-butanone. nih.gov Molecular docking and dynamics simulations identified key amino acid residues for mutation, leading to variants with significantly improved activity and thermostability. nih.gov

Below is a table summarizing the screening of various transaminase enzymes for the conversion of 4-hydroxybutan-2-one to (R)-3-aminobutan-1-ol. google.com

| Enzyme | Source Organism | Conversion (%) | Enantiomeric Excess (%) |

| Transaminase A | Aspergillus terreus | >99 | >99.9 |

| Transaminase B | Chromobacterium violaceum | >99 | >99.9 |

| Transaminase C | Pseudomonas fluorescens | >99 | >99.9 |

| Transaminase D | Vibrio fluvialis | >99 | >99.9 |

Decarboxylase-Mediated Transformations in Amino Acid Pathways

Decarboxylases are enzymes that catalyze the removal of a carboxyl group from a substrate, most notably amino acids, to produce amines. mdpi.com This enzymatic transformation is a key step in the biosynthesis of various diamines in microorganisms. nih.gov For example, L-histidine is decarboxylated to histamine (B1213489) by L-histidine decarboxylase. mdpi.com

In microorganisms, the biosynthesis of diamines like putrescine (1,4-diaminobutane) occurs through the decarboxylation of amino acids such as L-ornithine and L-arginine. nih.gov The ornithine decarboxylase (ODC) pathway directly converts L-ornithine to putrescine. nih.gov The arginine decarboxylase (ADC) pathway involves a two-step process where L-arginine is first decarboxylated. nih.gov These natural pathways highlight the potential of decarboxylases for the synthesis of diamines. While the direct synthesis of (3R)-3,4-diaminobutan-1-ol via this method is not extensively documented, the principle of using amino acid decarboxylases presents a potential avenue for the biocatalytic production of diamine building blocks. nih.gov

Cascade Reactions and Multi-Enzyme Systems for Stereocontrol

Enzymatic cascade reactions, where multiple enzymatic steps are performed in a single pot, offer numerous advantages, including improved efficiency, reduced waste, and the ability to overcome unfavorable thermodynamic equilibria. 20.210.105nih.govresearchgate.net These multi-enzyme systems are particularly valuable for the synthesis of complex chiral molecules like amino alcohols. acs.orgnih.gov

The synthesis of chiral amino alcohols can be achieved by coupling a transaminase-catalyzed reaction with other enzymatic transformations. nih.gov For instance, a transketolase can be used to create a keto-alcohol intermediate, which is then aminated by a transaminase to produce the desired amino alcohol with high stereocontrol. anr.fr

To address the often-unfavorable equilibrium of transamination reactions, they can be coupled with a dehydrogenase enzyme. dovepress.com For example, an alcohol dehydrogenase can be used to generate an aldehyde intermediate from a primary alcohol, which is then aminated by a transaminase. dovepress.com A lactate (B86563) dehydrogenase can be included in the system to regenerate the necessary cofactor (NADH), creating a redox-neutral and self-sufficient cycle. dovepress.comresearchgate.net The use of multi-enzyme cascades can lead to significantly improved yields and enantioselectivities in the synthesis of chiral amines and amino alcohols. acs.org

Bioreactor Design and Process Intensification for Scalable Biocatalysis

The industrial application of biocatalytic processes requires efficient and scalable reactor systems. chemrxiv.org Bioreactor design and process intensification are crucial for achieving high productivity and economic viability. Immobilization of enzymes is a common strategy to improve their stability and reusability. nih.gov

Continuous-flow microreactors have emerged as a powerful tool for the development and optimization of biocatalytic processes. nih.gov These systems allow for precise control over reaction parameters, rapid optimization, and increased volumetric productivity. nih.gov The compartmentalization of reactions within a microreactor cascade can overcome substrate and product inhibition issues that are often encountered in batch processes. nih.gov For the synthesis of chiral amino alcohols, a cascading continuous-flow microreactor system has been successfully employed, demonstrating full conversion and significantly reduced reaction times compared to batch systems. nih.gov

Chemical Synthesis Strategies

While biocatalytic methods offer significant advantages, traditional chemical synthesis remains a cornerstone for the preparation of chiral molecules. Asymmetric chemical methodologies provide robust and versatile routes to enantiomerically pure compounds.

Reductive Amination and Asymmetric Reduction Methodologies

Reductive amination is a widely used and powerful method for the formation of C-N bonds and the synthesis of amines. mdpi.comnih.govorganic-chemistry.org This reaction typically involves the reaction of a ketone or aldehyde with an amine to form an imine intermediate, which is then reduced to the corresponding amine. nih.gov The process can be performed in a one-pot fashion, making it highly efficient. researchgate.net A variety of reducing agents can be employed, including sodium borohydride (B1222165) and its derivatives. researchgate.net

The synthesis of primary amines via reductive amination of alcohols can proceed through a hydrogen-borrowing mechanism catalyzed by heterogeneous catalysts. mdpi.com This involves the initial dehydrogenation of the alcohol to a carbonyl compound, followed by imination and subsequent hydrogenation. mdpi.com

Asymmetric reduction of prochiral ketones is a key strategy for the synthesis of chiral alcohols, which can serve as precursors to chiral amines. nih.gov This can be achieved using chiral catalysts, such as those based on transition metals like ruthenium, or through biocatalytic methods employing whole plant cells or isolated enzymes. google.comnih.gov For example, the asymmetric hydrogenation of imines is a direct and efficient approach to valuable α-chiral amines. nih.gov

In the context of synthesizing this compound, a potential chemical strategy would involve the asymmetric reduction of a suitable keto-precursor to establish the chiral center, followed by functional group manipulations to introduce the second amine and the primary alcohol. Alternatively, a reductive amination approach could be employed on a precursor containing one of the amino groups and a carbonyl functionality to introduce the second chiral amine center stereoselectively.

Multicomponent Reactions and Domino Processes

Multicomponent reactions (MCRs) and domino processes offer significant advantages in terms of efficiency and atom economy by combining several synthetic steps into a single operation without the isolation of intermediates. For the synthesis of chiral vicinal diamines like this compound, these strategies can provide rapid access to complex molecules with high stereoselectivity.

While a specific multicomponent reaction for the direct synthesis of this compound is not prominently reported, the principles of MCRs can be applied to construct the key 1,2-diamino alcohol scaffold. For instance, a three-component reaction involving a chiral aldehyde, an amine, and a nucleophile could theoretically be designed to establish the required stereocenters. A Rh-catalyzed three-component reaction of diazo compounds with diarylmethanimines and ketimines has been shown to be an efficient method for accessing vicinal diamine derivatives with high diastereoselectivity rsc.org.

Domino reactions, which involve a cascade of intramolecular transformations, are also powerful tools. A domino imino-aldol-aza-Michael reaction has been developed for the diastereoselective and enantioselective synthesis of piperidines, showcasing the potential of such cascade reactions in constructing nitrogen-containing heterocycles with controlled stereochemistry nih.gov. The principles of such reactions could be adapted for the synthesis of acyclic diamines.

The development of a specific MCR or domino process for this compound would likely involve the careful selection of a chiral catalyst or auxiliary to control the stereochemical outcome.

Total Synthesis Routes and Stereoselective Control

Total synthesis provides a versatile platform for the preparation of this compound, allowing for precise control over the stereochemistry of the final product. These routes often involve the stereoselective formation of key intermediates and the careful introduction of functional groups.

A common strategy in the total synthesis of vicinal diamines is the derivatization of alkenes. The stereoselective synthesis of vicinal diamines can be achieved from alkenes and cyanamide. Another approach involves the stereoselective Cu-catalyzed reductive coupling of imines and allenamides, which provides access to chiral 1,2-diamino synthons as single stereoisomers in high yields acs.org.

The stereoselective control is paramount in these syntheses. This can be achieved through various methods, including the use of chiral catalysts, chiral auxiliaries, or substrate-controlled reactions where the existing stereochemistry of a starting material directs the formation of new stereocenters. For example, in the synthesis of warfarin, substrate-directed stereoselectivity was observed in a vicinal diamine-catalyzed reaction.

A hypothetical total synthesis of this compound could start from a simple achiral precursor, with the stereocenters being introduced through asymmetric reactions such as asymmetric dihydroxylation or aminohydroxylation, followed by functional group manipulations.

Enantiopurification and Resolution Techniques

When a synthesis does not produce a single enantiomer, or if the enantiomeric excess (ee) is not sufficiently high, enantiopurification techniques are employed to separate the desired enantiomer from its racemate.

Diastereomeric Salt Formation and Crystallization

Diastereomeric salt formation is a classical and widely used method for the resolution of racemic amines. This technique involves reacting the racemic mixture of this compound with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. Due to their different physical properties, these diastereomeric salts can be separated by fractional crystallization.

Commonly used chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. The choice of the resolving agent and the crystallization solvent is critical for achieving efficient separation. The success of this method relies on the differential solubility of the two diastereomeric salts. A simple and fast resolution of racemic diaminocyclohexane has been demonstrated using tartaric acid researchgate.net.

The general procedure for diastereomeric salt resolution is as follows:

Reaction of the racemic diamine with an enantiomerically pure chiral acid in a suitable solvent.

Selective crystallization of the less soluble diastereomeric salt.

Separation of the crystals by filtration.

Liberation of the enantiomerically pure diamine from the salt by treatment with a base.

This method is often scalable and can provide access to highly pure enantiomers.

Chromatographic Separation Methods for Enantiomers

Chromatographic techniques are powerful tools for the analytical and preparative separation of enantiomers. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most common methods used for this purpose.

These techniques utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs are widely used and have shown broad applicability for the separation of a wide range of chiral compounds, including amines.

Chiral HPLC: Chiral HPLC is a versatile technique that can be operated in normal-phase, reversed-phase, or polar organic modes. The choice of the mobile phase and the CSP is crucial for achieving good separation. For the separation of basic compounds like diamines, additives such as diethylamine (B46881) are often added to the mobile phase to improve peak shape and resolution.

Chiral SFC: Chiral SFC has emerged as a greener and often faster alternative to HPLC. It uses supercritical carbon dioxide as the main mobile phase, often with a small amount of an organic modifier like methanol (B129727). SFC is particularly well-suited for preparative separations due to the ease of solvent removal. A comparison of SFC and HPLC for the separation of diastereomers has shown that SFC can offer advantages in terms of speed and efficiency hplc.eu.

The table below summarizes key aspects of these chromatographic techniques for the separation of chiral diamines.

| Technique | Stationary Phase | Mobile Phase | Advantages |

| Chiral HPLC | Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) | Hexane/Isopropanol (Normal Phase), Acetonitrile/Water (Reversed Phase) | Versatile, well-established, wide range of available columns. |

| Chiral SFC | Polysaccharide-based | Supercritical CO2 with alcohol modifier | Fast, reduced solvent consumption, environmentally friendly, ideal for preparative scale. |

Process Optimization and Green Chemistry Considerations in this compound Synthesis

The development of a synthetic route for this compound that is not only efficient but also environmentally benign is a key goal of modern process chemistry. Process optimization and the application of green chemistry principles are essential in achieving this.

Green Chemistry Considerations: Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key principles of green chemistry relevant to the synthesis of this compound include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Multicomponent reactions are inherently more atom-economical than multi-step syntheses.

Use of Safer Solvents and Auxiliaries: Minimizing the use of hazardous solvents and replacing them with greener alternatives. The use of supercritical CO2 in SFC is a prime example of a greener solvent choice.

Catalysis: Utilizing catalytic reagents in preference to stoichiometric reagents. Catalytic methods are often more efficient and generate less waste.

Renewable Feedstocks: Employing starting materials derived from renewable resources, such as in chiral pool synthesis from amino acids.

The CHEM21 green metrics toolkit provides a framework for evaluating the environmental performance of chemical processes, which can be applied to the synthesis of amines to identify areas for improvement rsc.orgrsc.org. By integrating these principles, the synthesis of this compound can be made more sustainable and economically viable.

| Green Chemistry Principle | Application in this compound Synthesis |

| Prevention | Designing synthetic routes that minimize waste generation. |

| Atom Economy | Utilizing multicomponent or domino reactions. |

| Less Hazardous Chemical Syntheses | Using non-toxic reagents and intermediates. |

| Designing Safer Chemicals | The final product itself has applications in pharmaceuticals with a positive health impact. |

| Safer Solvents and Auxiliaries | Employing water or supercritical fluids as solvents. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. |

| Use of Renewable Feedstocks | Starting from L-aspartic acid in a chiral pool synthesis. |

| Reduce Derivatives | Minimizing the use of protecting groups. |

| Catalysis | Employing catalytic asymmetric methods instead of stoichiometric chiral auxiliaries. |

| Design for Degradation | Not directly applicable to the synthesis itself, but to the lifecycle of products derived from it. |

| Real-time analysis for Pollution Prevention | Using in-process analytical techniques to monitor and control reactions. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and reaction conditions that minimize the risk of accidents. |

Application of 3r 3,4 Diaminobutan 1 Ol As a Chiral Building Block in Complex Molecular Architectures

Asymmetric Construction of Stereodefined Organic Compounds

The inherent chirality of (3R)-3,4-diaminobutan-1-ol makes it a valuable starting material for the synthesis of other enantiomerically pure compounds. Its functional groups can be manipulated to build complex stereocenters with high precision.

Synthesis of Chiral Heterocycles

While the direct use of this compound in the synthesis of a wide array of specific chiral heterocycles is not extensively documented in publicly available literature, its structure suggests potential pathways. The vicinal diamine and alcohol functionalities provide a scaffold for the construction of various heterocyclic rings, such as chiral piperazines, morpholines, and diazepines. The stereochemistry of the starting material would be transferred to the resulting heterocyclic product, ensuring enantiomeric purity.

Enantioselective Formation of Carbon-Carbon and Carbon-Heteroatom Bonds

The application of this compound as a ligand or auxiliary in enantioselective carbon-carbon and carbon-heteroatom bond-forming reactions is an area of potential. Chiral diamines and amino alcohols are known to be effective ligands for a variety of metal-catalyzed reactions, including reductions, oxidations, and additions to carbonyls and imines. Derivatization of this compound could lead to novel ligands that can induce high levels of stereoselectivity in such transformations. However, specific examples detailing the use of this particular compound for these applications are not readily found in scientific literature.

Role in the Synthesis of Optically Active Fine Chemicals

The synthesis of optically active fine chemicals often relies on the use of chiral building blocks to introduce stereocenters. While related compounds such as (R)-3-aminobutan-1-ol are known to be key intermediates in the synthesis of pharmaceuticals like dolutegravir (B560016) google.com, specific instances of this compound being a direct precursor to commercially significant fine chemicals are not prominently reported. Its structural motifs, however, are present in various biologically active molecules, suggesting its potential as a valuable synthon.

Derivatization and Functionalization Strategies

To effectively utilize this compound in multi-step syntheses, selective manipulation of its functional groups is necessary. This is achieved through various derivatization and functionalization strategies.

Formation of Amine and Alcohol Protecting Group Derivatives

The presence of two primary amine groups and a primary alcohol necessitates the use of protecting groups to achieve regioselective reactions. The differential reactivity of these groups can be exploited to introduce orthogonal protecting groups, which can be removed under different conditions.

Table 1: Common Protecting Groups for Amines and Alcohols

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |

| Amine | tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., TFA) |

| Amine | Benzyloxycarbonyl | Cbz | Hydrogenolysis |

| Alcohol | tert-Butyldimethylsilyl | TBDMS | Fluoride source (e.g., TBAF) |

| Alcohol | Benzyl | Bn | Hydrogenolysis |

The selection of appropriate protecting groups is crucial for the successful synthesis of complex molecules derived from this compound.

Synthesis of Chiral Diamines and Amino Alcohol Analogues

This compound can serve as a scaffold for the synthesis of a library of chiral diamine and amino alcohol analogues. The primary amine groups can be alkylated or acylated to introduce a variety of substituents. The alcohol functionality can be oxidized to an aldehyde or carboxylic acid, or converted to other functional groups, further expanding the diversity of accessible derivatives. These analogues can then be screened for their efficacy as chiral ligands, catalysts, or as building blocks for novel pharmaceuticals and materials. While the general principles for these transformations are well-established in organic chemistry, specific, documented examples starting from this compound are limited in the available scientific literature.

Preparation of Macrocyclic and Polymeric Structures

The presence of two nucleophilic amine groups and a hydroxyl group makes this compound an ideal candidate for the synthesis of novel macrocycles and polymers with inherent chirality.

Macrocyclic Structures:

Chiral macrocycles, such as aza-crown ethers, are of significant interest due to their ability to engage in enantioselective recognition of guest molecules. The synthesis of such macrocycles often involves the reaction of chiral diamines with di-electrophilic linking units. This compound can be envisioned as a key component in the synthesis of novel chiral aza-macrocycles. For instance, reaction with a diacid chloride or a dialdehyde (B1249045) under high-dilution conditions could lead to the formation of macrocyclic amides or imines, respectively. The primary alcohol functionality can be either protected prior to macrocyclization or utilized for post-macrocyclization modifications, introducing additional functionality or tethering the macrocycle to a solid support.

A plausible synthetic approach to a chiral diaza-crown ether is outlined below:

| Step | Reaction | Reactants | Product | Potential Application |

| 1 | Protection of the primary alcohol | This compound, Protecting group (e.g., TBDMSCl) | O-protected (3R)-3,4-diaminobutane | Prevention of side reactions during macrocyclization |

| 2 | Macrocyclization | O-protected (3R)-3,4-diaminobutane, Di-electrophile (e.g., oligoethylene glycol di-tosylate) | Protected chiral diaza-crown ether | Formation of the macrocyclic ring |

| 3 | Deprotection | Protected chiral diaza-crown ether, Deprotecting agent (e.g., TBAF) | Chiral diaza-crown ether with a hydroxyl group | Unmasking the hydroxyl group for further functionalization |

Polymeric Structures:

In the realm of polymer chemistry, chiral diamines are utilized as monomers to synthesize optically active polymers, which can find applications in chiral chromatography, asymmetric catalysis, and as chiral recognition materials. This compound can serve as a monomer in the synthesis of chiral polyamides and polyurethanes.

The synthesis of a chiral polyamide could be achieved through polycondensation of this compound with a dicarboxylic acid or its derivative. The resulting polyamide would possess a chiral backbone due to the stereocenters of the diamino alcohol. The pendant hydroxyl group could further influence the polymer's properties, such as solubility and thermal stability, and provide a site for cross-linking or grafting.

| Polymer Type | Monomers | Polymerization Method | Key Feature of Resulting Polymer |

| Polyamide | This compound, Dicarboxylic acid (e.g., adipic acid) | Melt or solution polycondensation | Chiral backbone with pendant hydroxyl groups |

| Polyurethane | This compound, Diisocyanate (e.g., MDI) | Addition polymerization | Chiral backbone with urethane (B1682113) and hydroxyl functionalities |

Integration into Diverse Synthetic Pathways for Advanced Intermediates

The trifunctional nature of this compound makes it an excellent starting material for the synthesis of various advanced intermediates, particularly chiral heterocyclic compounds which are prevalent in many biologically active molecules.

One of the most valuable applications of this chiral building block is in the synthesis of substituted pyrrolidines. The 1,2-diamine motif can be readily converted into a cyclic structure, and the primary alcohol provides a handle for further functionalization.

A hypothetical synthetic pathway to a functionalized chiral pyrrolidine (B122466) is presented below. This pathway involves the initial protection of one amine and the alcohol, followed by cyclization and subsequent deprotection and functionalization.

| Step | Transformation | Reagents | Intermediate/Product | Significance |

| 1 | Selective N-protection | This compound, Boc anhydride (B1165640) | Mono-Boc-protected diamino alcohol | Differentiates the two amine groups for selective reactions |

| 2 | O-Protection | Intermediate from Step 1, TBDMSCl | Fully protected diamino alcohol | Protects the hydroxyl group during subsequent steps |

| 3 | Intramolecular cyclization | Intermediate from Step 2, Tosyl chloride, base | Protected chiral pyrrolidine | Formation of the five-membered heterocyclic ring |

| 4 | Deprotection | Intermediate from Step 3, Acid (e.g., TFA) | Chiral pyrrolidine with a protected hydroxyl group | Removal of the Boc protecting group to allow N-functionalization |

| 5 | N-Functionalization and O-deprotection | Intermediate from Step 4, Alkyl halide/Acyl chloride, TBAF | Substituted chiral 3-amino-4-(hydroxymethyl)pyrrolidine | Introduction of desired substituents to create a final advanced intermediate |

The resulting chiral pyrrolidine derivative, with its defined stereochemistry and multiple functional groups, can serve as a key intermediate in the total synthesis of complex natural products and pharmaceutical agents.

Development and Performance of 3r 3,4 Diaminobutan 1 Ol Derived Ligands and Catalysts in Asymmetric Reactions

Design and Synthesis of Chiral Ligands Incorporating (3R)-3,4-Diaminobutan-1-ol Scaffolds

The strategic placement of two amine groups and a hydroxyl group on a four-carbon chain in this compound allows for the synthesis of diverse ligand architectures. These ligands are designed to coordinate with metal centers, creating a chiral environment that directs the stereochemical outcome of catalytic reactions.

Schiff Base Ligands

Schiff base ligands are readily synthesized through the condensation reaction between the primary amine groups of a diamine and an aldehyde or ketone. In the case of this compound, the two primary amine groups can react with two equivalents of a suitable aldehyde, often a salicylaldehyde (B1680747) derivative, to form tetradentate ligands.

The general synthesis involves refluxing the diamine with the chosen aldehyde in a solvent like ethanol (B145695) or methanol (B129727). The resulting Schiff base ligand can then be isolated and purified. These ligands, often of the salen type, are capable of coordinating with various transition metals like cobalt, nickel, copper, and zinc to form stable complexes. The specific aldehyde used can be varied to fine-tune the steric and electronic properties of the resulting ligand and its metal complex, thereby influencing its catalytic activity. For instance, the condensation of 3,4-diaminobenzoic acid with various 2-hydroxybenzaldehyde derivatives yields tetradentate Schiff base ligands that readily form complexes with Co(II), Ni(II), Cu(II), and Zn(II). nih.govresearchgate.net

Phosphine-Based Ligands

Phosphine-based ligands are paramount in the field of asymmetric catalysis, particularly for reactions like hydrogenation. The synthesis of phosphine (B1218219) ligands from a chiral backbone like this compound can be approached in several ways. The amine functionalities can be transformed into phosphine groups, or phosphine-containing moieties can be attached to the diamine scaffold.

While specific syntheses starting from this compound are not extensively detailed in readily available literature, general methods for phosphine ligand synthesis are well-established. These include the reaction of metal phosphides with alkyl halides or the reaction of organometallic reagents with halophosphines. The hydroxyl group on the this compound backbone offers an additional site for modification, allowing for the creation of P,N,O-tridentate ligands, which can offer unique coordination properties and catalytic activities.

Diamine and Amino Alcohol Ligands for Metal Coordination

The this compound molecule itself can act as a chiral ligand, coordinating to metal centers through its nitrogen and oxygen donor atoms. The vicinal diamine moiety is a classic chelating group for a wide range of transition metals. The presence of the hydroxyl group allows for either direct coordination to the metal or serves as a handle for further functionalization.

The synthesis of metal complexes with such ligands typically involves reacting the chiral diamine amino alcohol with a suitable metal salt precursor in an appropriate solvent. The resulting complexes can then be isolated and characterized. The coordination of the ligand to the metal creates a rigid chiral environment, which is the basis for its use in asymmetric catalysis.

Applications in Asymmetric Catalysis

Ligands derived from this compound are designed to be employed in a variety of metal-catalyzed asymmetric reactions. The goal is to achieve high yields and, more importantly, high enantioselectivity, leading to the preferential formation of one enantiomer of the product.

Enantioselective Hydrogenation and Transfer Hydrogenation

Asymmetric hydrogenation and transfer hydrogenation are powerful methods for the synthesis of chiral alcohols and amines from prochiral ketones, imines, and olefins. Catalysts for these reactions often consist of a transition metal, such as ruthenium, rhodium, or iridium, coordinated to a chiral ligand.

While specific performance data for catalysts derived solely from this compound is limited in broad surveys, the structural motif is highly relevant. Chiral 1,2-diamine ligands are a cornerstone of highly successful catalysts for these transformations, such as the Nobel Prize-winning Noyori-type catalysts for asymmetric transfer hydrogenation. These catalysts typically feature a ruthenium center coordinated to a chiral N-sulfonylated 1,2-diamine and an arene ligand. The diamine scaffold is critical for the stereochemical control of the reaction.

Asymmetric Carbon-Carbon Bond Forming Reactions (e.g., Aldol (B89426), Mannich, Heck)

The formation of carbon-carbon bonds in an enantioselective manner is a central challenge in organic synthesis. Chiral catalysts play a pivotal role in controlling the stereochemistry of these reactions.

Mannich Reaction: The asymmetric Mannich reaction is a three-component reaction between an aldehyde, an amine, and a ketone or other carbonyl compound to produce β-amino carbonyl compounds. Catalysts derived from 1,3-diamines have been designed and successfully used in asymmetric Mannich reactions of ketones, affording products with high enantioselectivities. researchgate.net The cooperative action of the two amine groups in the catalyst is often crucial for the reaction mechanism and stereochemical outcome.

Aldol Reaction: The asymmetric aldol reaction joins two carbonyl compounds to form a β-hydroxy carbonyl unit. Organocatalysts derived from amino acids have been shown to be effective. For example, chiral primary-tertiary diamine catalysts synthesized from natural amino acids have demonstrated high catalytic activity and syn-selectivity in the direct aldol reactions of α-hydroxyketones.

Heck Reaction: The Heck reaction is a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene. While phosphine ligands are commonly employed, the development of chiral ligands for asymmetric Heck reactions is an active area of research. The specific application of ligands derived from this compound in this context would depend on the synthesis of suitable phosphine or other coordinating ligands from this scaffold.

Despite a comprehensive search of available scientific literature, no specific information was found regarding the development and performance of ligands and catalysts derived from This compound in the context of dynamic kinetic resolution, asymmetric transformations, stereoselective oxidations, and reductions. Furthermore, no mechanistic insights into the catalytic cycles and enantioselectivity of catalysts derived from this specific compound could be located.

Consequently, it is not possible to generate a scientifically accurate and informative article that adheres to the requested outline and focuses solely on the chemical compound this compound for the specified topics. The absence of relevant data in the public domain prevents the creation of the requested data tables and the detailed discussion of research findings.

Advanced Spectroscopic and Chromatographic Characterization of 3r 3,4 Diaminobutan 1 Ol and Its Synthetic Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

NMR spectroscopy is an indispensable tool for the detailed structural analysis of (3R)-3,4-diaminobutan-1-ol, providing insights into the connectivity of atoms and the three-dimensional arrangement of the molecule.

1H, 13C, and 2D NMR Techniques for Connectivity and Proximity

One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments are fundamental for establishing the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of each hydrogen atom. The spectrum of this compound is expected to show distinct signals for the protons on each carbon. The protons of the methylene (B1212753) group adjacent to the hydroxyl group (C1) would appear as a multiplet, as would the protons on the methylene group at the C2 position. The methine proton at the chiral center (C3) and the methylene protons at C4 would also produce complex multiplets due to coupling with neighboring protons. The protons of the amine (NH₂) and hydroxyl (OH) groups typically appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. For this compound, four unique signals are expected, corresponding to the four carbon atoms in the butanol chain. The chemical shifts are influenced by the attached functional groups, with the carbon bearing the hydroxyl group (C1) appearing downfield, followed by the carbons bonded to the amino groups (C3 and C4).

2D NMR Techniques: To definitively assign these signals and confirm the connectivity, 2D NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed.

COSY spectra reveal proton-proton (¹H-¹H) coupling correlations, allowing for the tracing of the connectivity of the entire spin system from C1 to C4.

HSQC spectra correlate directly bonded carbon and proton atoms, providing an unambiguous assignment of which protons are attached to which carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and other experimental conditions.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C1 (-CH₂OH) | 3.5 - 3.7 | 60 - 65 |

| C2 (-CH₂-) | 1.5 - 1.7 | 35 - 40 |

| C3 (-CH(NH₂)-) | 2.9 - 3.2 | 50 - 55 |

| C4 (-CH₂NH₂) | 2.6 - 2.9 | 45 - 50 |

| -NH₂ | 1.5 - 3.0 (broad) | N/A |

Chiral NMR Reagents and Anisotropic Effects for Enantiomeric Purity

Determining the enantiomeric purity of this compound is critical. NMR spectroscopy, in conjunction with chiral auxiliaries, provides a powerful method for this analysis. rsc.org This is achieved by converting the pair of enantiomers into a pair of diastereomers, which are distinguishable by NMR.

This can be accomplished using two main approaches:

Chiral Derivatizing Agents (CDAs): The chiral amine can be reacted with a chiral reagent, such as Mosher's acid chloride or (S)-BINOL derivatives, to form covalent diastereomeric adducts. researchgate.net These diastereomers have different physical properties and, therefore, exhibit distinct NMR spectra, allowing for the integration of signals to quantify the enantiomeric excess. bath.ac.uk

Chiral Solvating Agents (CSAs): The analyte is mixed with a chiral solvating agent, like (R)- or (S)-1,1'-bi-2-naphthol (BINOL), in an NMR tube. rsc.org This forms transient, non-covalent diastereomeric complexes through interactions like hydrogen bonding.

The differentiation in the NMR spectra arises from anisotropic effects . vedantu.com The chiral agent, particularly those with aromatic rings like BINOL, possesses a magnetically anisotropic environment. When the enantiomers of the analyte interact with the chiral agent, they are held in slightly different average spatial orientations. This results in the protons of one diastereomer experiencing a different magnetic field (shielding or deshielding) compared to the other, leading to separate, resolvable signals in the ¹H NMR spectrum. nih.govrsc.org The ratio of the integrals of these distinct signals directly corresponds to the ratio of the enantiomers in the sample.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight and confirming the structure of this compound through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, typically observed as the protonated molecule [M+H]⁺ in electrospray ionization (ESI). This precision allows for the determination of the elemental formula of the compound, distinguishing it from other molecules with the same nominal mass. For this compound (C₄H₁₂N₂O), HRMS serves as a definitive confirmation of its elemental composition.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Molecular Formula | Ion | Calculated Exact Mass |

|---|

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) is used to probe the structure of the molecule by inducing fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion at m/z 105.1) and analyzing the resulting product ions. wikipedia.org The fragmentation pattern provides a structural fingerprint of the molecule. For this compound, collision-induced dissociation (CID) is expected to produce characteristic fragments resulting from the loss of small neutral molecules and cleavage of the carbon backbone.

Common fragmentation pathways for amino alcohols include:

Loss of water (H₂O): A common fragmentation for alcohols, resulting in an ion at m/z 87.0917.

Loss of ammonia (B1221849) (NH₃): Cleavage of a C-N bond can lead to the loss of an amino group, producing an ion at m/z 88.0787.

Cleavage adjacent to functional groups: The bonds adjacent to the amine and alcohol groups are susceptible to cleavage. For example, cleavage between C2 and C3 could yield fragments corresponding to different parts of the molecule. The fragmentation of amino alcohol-containing compounds often involves the dissociation of functional groups from the main skeleton. nih.gov

Table 3: Predicted MS/MS Fragmentation of [M+H]⁺ Ion of this compound

| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion Formula | Fragment Ion (m/z) |

|---|---|---|---|

| 105.1022 | H₂O | [C₄H₁₁N₂]⁺ | 87.0917 |

| 105.1022 | NH₃ | [C₄H₁₀NO]⁺ | 88.0757 |

| 105.1022 | CH₂NH₂ | [C₃H₉NO]⁺ | 75.0651 |

Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups within a molecule. nih.gov These techniques are excellent for confirming the presence of the key hydroxyl and amino groups in this compound.

O-H Stretch: The alcohol O-H stretching vibration typically appears as a broad and strong band in the IR spectrum in the region of 3200-3600 cm⁻¹, characteristic of hydrogen-bonded hydroxyl groups.

N-H Stretch: Primary amines exhibit two N-H stretching bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching modes. These may overlap with the O-H band.

C-H Stretch: Aliphatic C-H stretching vibrations are observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

N-H Bend: The scissoring vibration of the primary amine groups results in a medium to strong absorption in the range of 1590-1650 cm⁻¹.

C-O Stretch: The C-O stretching vibration of the primary alcohol is expected to produce a strong band in the IR spectrum around 1050-1075 cm⁻¹.

C-N Stretch: The C-N stretching vibrations for aliphatic amines appear in the 1020-1250 cm⁻¹ region.

Raman spectroscopy provides complementary information. While O-H stretching is typically weak in Raman spectra, the C-C and C-H vibrations of the backbone often produce strong signals, providing information about the carbon skeleton's conformation.

Table 4: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |

|---|---|---|---|

| O-H (Alcohol) | Stretching | 3200 - 3600 (Broad, Strong) | Weak |

| N-H (Amine) | Stretching | 3300 - 3500 (Medium, two bands) | Medium |

| C-H (Aliphatic) | Stretching | 2850 - 2960 (Strong) | Strong |

| N-H (Amine) | Bending (Scissoring) | 1590 - 1650 (Medium-Strong) | Weak |

| C-O (Alcohol) | Stretching | 1050 - 1075 (Strong) | Medium |

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique can unambiguously establish the absolute configuration of a chiral center, such as the (3R) stereocenter in this compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound or a suitable derivative, a detailed model of the molecular structure, including bond lengths, bond angles, and torsional angles, can be constructed. jhu.edumit.edu

The determination of the absolute configuration is often facilitated by the presence of a heavy atom in the structure, which aids in the anomalous dispersion of X-rays. For a light-atom molecule like this compound, derivatization with a reagent containing a heavier element (e.g., bromine or a metal) can be beneficial. The resulting crystal structure provides unequivocal proof of the stereochemistry at the chiral center.

Advanced Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are indispensable for assessing the purity and, crucially for chiral compounds, the enantiomeric excess (e.e.) of a sample. Various advanced chromatographic methods are employed for the analysis of this compound and its derivatives.

Chiral Gas Chromatography (GC) is a high-resolution separation technique well-suited for volatile and thermally stable compounds. gcms.cz To analyze polar compounds like this compound by GC, derivatization is necessary to increase their volatility and improve chromatographic performance. sigmaaldrich.com This typically involves converting the polar -OH and -NH2 groups into less polar ethers, esters, or amides. sigmaaldrich.com

For chiral separations, a chiral stationary phase (CSP) is used. These phases are typically based on cyclodextrin (B1172386) derivatives. gcms.cz The enantiomers of the derivatized analyte interact diastereomerically with the chiral stationary phase, leading to different retention times and allowing for their separation and quantification. mit.edu The enantiomeric excess can be accurately determined by comparing the peak areas of the two enantiomers.

Interactive Data Table: Common Derivatization Reagents for GC Analysis of Amines and Alcohols

| Functional Group to Derivatize | Derivatizing Agent | Resulting Functional Group |

| Amine (-NH₂) | Trifluoroacetic anhydride (B1165640) (TFAA) | Trifluoroacetamide |

| Alcohol (-OH) | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl ether |

| Amine (-NH₂) & Alcohol (-OH) | Acetic Anhydride | Acetamide & Acetate Ester |

Chiral High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation of enantiomers. nih.gov Unlike GC, HPLC can be used to analyze non-volatile and thermally labile compounds without the need for derivatization. sigmaaldrich.com The separation is achieved by using a chiral stationary phase (CSP) that exhibits stereoselective interactions with the enantiomers.

Several types of CSPs are available for the separation of chiral amines and alcohols, including those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), macrocyclic glycopeptides (e.g., teicoplanin or vancomycin), and crown ethers. sigmaaldrich.comnih.gov The choice of CSP and mobile phase composition is critical for achieving optimal separation. ankara.edu.trnih.gov For polar compounds like this compound, reversed-phase or polar organic solvent chromatography (POSC) modes are often employed. researchgate.net Derivatization can also be used in HPLC to introduce a chromophore for enhanced UV detection or to form diastereomers that can be separated on a non-chiral column. akjournals.comnih.gov

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, offering several advantages over HPLC, including faster analysis times and reduced use of organic solvents. chromatographyonline.com SFC typically uses supercritical carbon dioxide as the main mobile phase, often with a polar co-solvent (modifier) such as methanol (B129727) or ethanol (B145695). chromatographytoday.comnih.gov

SFC is particularly well-suited for the separation of enantiomers on polysaccharide-based chiral stationary phases. phenomenex.comnih.gov The low viscosity and high diffusivity of the supercritical fluid mobile phase lead to high chromatographic efficiency and rapid separations. researchgate.net For polar analytes like this compound, the addition of modifiers and sometimes small amounts of additives (e.g., amines or acids) to the mobile phase is necessary to achieve good peak shapes and retention. fagg.be SFC has proven to be a robust and efficient technique for both analytical and preparative-scale chiral separations in the pharmaceutical industry. nih.govresearchgate.net

Emerging Research Areas and Future Directions in 3r 3,4 Diaminobutan 1 Ol Chemistry

Sustainable and Environmentally Benign Synthetic Routes

The development of sustainable and environmentally friendly methods for synthesizing chiral molecules is a paramount goal in modern organic chemistry. For (3R)-3,4-diaminobutan-1-ol, future research is expected to focus on moving away from traditional multi-step syntheses that often involve stoichiometric reagents and harsh reaction conditions.

Biocatalysis: Enzymatic routes offer a highly promising avenue for the green synthesis of chiral amino alcohols. Engineered enzymes, such as transaminases and amine dehydrogenases, can catalyze the asymmetric synthesis of chiral amines with high enantioselectivity and under mild reaction conditions. nih.govresearchgate.netnih.gov For instance, the synthesis of (R)-3-aminobutan-1-ol has been achieved using a transaminase enzyme, highlighting the potential of biocatalysis for producing structurally similar compounds like this compound. google.com Future work will likely involve the discovery and engineering of novel enzymes with high specificity and activity towards di-functionalized substrates.

Chemo-catalysis: Advances in asymmetric catalysis also provide sustainable alternatives. Ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines has been shown to be an efficient method for producing enantiomerically pure 1,2-amino alcohols, offering economic and environmental benefits over older methods. acs.org Similarly, chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines present a novel pathway for the modular synthesis of chiral β-amino alcohols from readily available starting materials. westlake.edu.cn The application of these and other novel chemo-catalytic methods to the synthesis of this compound could lead to more efficient and sustainable production processes.

| Synthesis Strategy | Key Advantages | Potential for this compound |

| Biocatalysis (e.g., Transaminases) | High enantioselectivity, mild reaction conditions, reduced waste. | Development of specific enzymes for the asymmetric amination of a suitable dihydroxy or amino-hydroxy ketone precursor. |

| Asymmetric Transfer Hydrogenation | Avoids pressurized hydrogen, high enantioselectivities. | Application to a protected aminoketone precursor to establish the chiral amine center. |

| Asymmetric Cross Aza-Pinacol Coupling | Modular synthesis from simple starting materials. | Coupling of an appropriate aldehyde and imine to construct the carbon backbone with desired stereochemistry. |

Development of Novel Materials and Polymers Incorporating Chiral Amino Alcohol Units

The incorporation of chiral units, such as this compound, into polymers can impart unique properties, including chirality, thermal stability, and specific recognition capabilities. These materials have potential applications in chiral separations, asymmetric catalysis, and biomedical devices.

Future research will likely focus on the synthesis of novel polymers where this compound serves as a key monomer or chiral building block. For example, it can be incorporated into polyamides, polyurethanes, or polyesters. The presence of the chiral diaminobutanol unit can induce helical structures or create chiral cavities within the polymer matrix.

Polymer-supported chiral amino alcohol ligands have been successfully used in asymmetric catalysis, such as the enantioselective addition of diethylzinc (B1219324) to aldehydes. researchgate.netnih.govresearchgate.net Anchoring this compound or its derivatives onto a polymer support could lead to the development of recyclable catalysts for various asymmetric transformations. Amino alcohols are also important in the polymer and pharmaceutical industries, particularly as chiral scaffolds in organic synthesis. mdpi.com

| Polymer Type | Potential Properties | Example Application |

| Chiral Polyamides | Enhanced thermal stability, specific binding sites. | Chiral stationary phases for chromatography. |

| Chiral Polyurethanes | Biocompatibility, tunable mechanical properties. | Biomedical implants and drug delivery systems. |

| Polymer-supported Catalysts | Recyclability, ease of separation. | Heterogeneous asymmetric catalysis. |

Exploration of this compound in Supramolecular Chemistry and Self-Assembly

The multiple functional groups (two amines and one hydroxyl) and inherent chirality of this compound make it an excellent candidate for studies in supramolecular chemistry and self-assembly. The molecule can participate in a variety of non-covalent interactions, including hydrogen bonding, electrostatic interactions, and van der Waals forces.

The self-assembly of chiral molecules can lead to the formation of well-ordered, hierarchical structures with emergent properties. researchgate.netnih.gov For example, chiral nanostructures have been synthesized through the oxidative polymerization of catecholamines in the presence of optically active 1,2-diaminocyclohexane. bohrium.com It is conceivable that this compound could self-assemble into chiral nanotubes, vesicles, or gels, depending on the conditions. The use of circularly polarized light could potentially be used to influence the self-assembly of such chiral building blocks. nih.gov

Future research in this area could explore the self-assembly of this compound and its derivatives in different solvents and in the presence of various counter-ions or guest molecules. The resulting supramolecular structures could find applications in areas such as chiral sensing, asymmetric catalysis, and the development of novel soft materials.

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical synthesis by enabling the rapid prediction and optimization of reaction conditions. beilstein-journals.orgeurekalert.orgijnc.irscispace.com For a molecule like this compound, where multiple synthetic routes are possible, ML algorithms can be trained on existing reaction data to predict the outcomes of new reactions, including yield and stereoselectivity. princeton.edudartmouth.edu

ML-driven optimization has been successfully applied to the synthesis of chiral amines. nih.gov For instance, Bayesian optimization algorithms can efficiently explore a large reaction parameter space to identify the optimal conditions for a given transformation with a minimal number of experiments. This approach could be used to optimize the synthesis of this compound, leading to higher yields and purities while reducing development time and resource consumption.

Furthermore, AI can be used in the discovery of novel biocatalysts for the synthesis of chiral amines through protein engineering. nih.govresearchgate.net By analyzing vast protein sequence and structure databases, ML models can identify promising enzyme candidates and guide their rational design for improved catalytic performance.

| AI/ML Application | Description | Impact on this compound Chemistry |

| Reaction Outcome Prediction | ML models predict the yield and selectivity of a reaction based on reactants, catalysts, and conditions. | Faster identification of viable synthetic routes and avoidance of unsuccessful experiments. |

| Reaction Optimization | Algorithms like Bayesian optimization systematically explore reaction parameters to find the optimal conditions. | Improved yields, reduced byproducts, and more efficient processes for the synthesis of this compound. |

| Enzyme Engineering | AI-guided protein design to create novel biocatalysts with desired properties. | Development of highly efficient and selective enzymes for the biocatalytic production of this compound. |

Unexplored Catalytic Platforms and Reaction Types

While significant progress has been made in the synthesis of chiral amino alcohols, there remain numerous unexplored catalytic platforms and reaction types that could be applied to a molecule like this compound.

Photoredox Catalysis: This emerging area of catalysis uses light to drive chemical reactions under mild conditions. Photoredox catalysis has been employed for the synthesis of C(sp3)-rich tertiary amines and for the direct conversion of aliphatic alcohols into 1,2-aminoalcohols. nih.govrsc.org The application of photoredox catalysis to the synthesis of this compound could open up new, previously inaccessible synthetic pathways.

Dual Catalysis: Combining two different types of catalysts can enable novel transformations that are not possible with either catalyst alone. For example, a dual catalytic system consisting of a photoredox catalyst and a hydrogen-atom transfer (HAT) catalyst has been used for the site-selective functionalization of alcohols. rsc.org Exploring dual catalytic systems for the synthesis and functionalization of this compound could lead to highly efficient and selective methods.

Q & A

Q. Q1: What are the optimal synthetic routes for (3R)-3,4-diaminobutan-1-ol, and how can stereochemical purity be ensured?

Methodological Answer: Synthesis of enantiomerically pure this compound requires chiral resolution or asymmetric catalysis. A validated approach involves:

- Chiral Pool Strategy : Starting from L-threonine derivatives to exploit natural chirality, followed by sequential protection/deprotection of amino and hydroxyl groups .

- Catalytic Asymmetric Amination : Using transition-metal catalysts (e.g., Ru or Ir) with chiral ligands to induce stereocontrol during amine bond formation .

- Analytical Validation : Employ chiral HPLC (e.g., Chiralpak® AD-H column) or polarimetry to confirm enantiomeric excess (>98% purity is critical for biological studies) .

Q. Q2: How can researchers confirm the structural integrity of this compound in complex matrices?

Methodological Answer: Use multi-spectroscopic and computational techniques:

- NMR Spectroscopy : - and -NMR to resolve diastereotopic protons and confirm stereochemistry (e.g., coupling constants for vicinal diamines) .

- X-ray Crystallography : For unambiguous determination of absolute configuration .

- Mass Spectrometry (HRMS) : To verify molecular formula (CHNO) and rule out byproducts .

Advanced Research Questions

Q. Q3: What are the challenges in studying the biological activity of this compound, and how can they be addressed?

Methodological Answer: Key challenges include:

- Solubility Limitations : The compound’s polar functional groups necessitate DMSO/water co-solvent systems for in vitro assays; validate biocompatibility with controls .

- Metabolic Instability : Use isotopic labeling (e.g., -diamine) to track degradation pathways via LC-MS .

- Target Identification : Employ affinity chromatography with immobilized this compound to capture binding proteins in proteomic studies .

Q. Q4: How does the stereochemistry of this compound influence its interaction with biological targets?

Methodological Answer: The (3R) configuration impacts hydrogen-bonding networks and steric fit in enzyme active sites. For example:

- Molecular Dynamics Simulations : Compare binding free energies of (3R) vs. (3S) enantiomers with putative targets (e.g., aminotransferases) .

- Pharmacophore Mapping : Use software like Schrödinger’s Phase to model steric clashes or favorable interactions in chiral environments .

Q. Q5: How should researchers address contradictory data in the literature regarding the compound’s reactivity?

Methodological Answer: Contradictions often arise from solvent effects or impurities. Mitigation strategies include:

- Reproducibility Protocols : Standardize reaction conditions (e.g., anhydrous solvents, inert atmosphere) and report detailed procedural metadata .

- Side-Reaction Analysis : Use TLC-MS to identify byproducts (e.g., oxidation to imines under aerobic conditions) .

- Meta-Analysis : Cross-reference datasets from PubChem and SciFinder to identify outliers .

Experimental Design & Ethical Considerations

Q. Q6: What experimental designs minimize bias when evaluating this compound’s pharmacological potential?

Methodological Answer: Adopt the 3R principles (Replacement, Reduction, Refinement):

- In Silico Screening : Prioritize targets via docking studies before in vivo testing .

- Dose-Response Hierarchies : Use factorial designs to reduce animal numbers while testing multiple endpoints (e.g., LD, efficacy) .

- Blinded Analysis : Assign compound administration and data interpretation to separate teams to avoid confirmation bias .

Q. Q7: How can computational modeling guide the optimization of this compound derivatives?

Methodological Answer: Leverage quantum mechanics/molecular mechanics (QM/MM) and ADMET prediction tools:

- QM/MM Simulations : Model transition states for reactions (e.g., nucleophilic substitution at the hydroxyl group) to predict regioselectivity .

- ADMET Prediction : Use SwissADME to assess logP, blood-brain barrier permeability, and CYP450 inhibition risks for derivative libraries .

Industrial & Material Science Applications

Q. Q8: What non-pharmaceutical applications of this compound are emerging in materials science?

Methodological Answer: The compound’s dual amino/hydroxyl functionality enables:

- Polymer Crosslinking : Synthesize epoxy resins with enhanced thermal stability; monitor curing kinetics via DSC .

- Chiral Catalysts : Immobilize on silica supports for asymmetric hydrogenation reactions; assess turnover frequency (TOF) via GC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.